molecular formula C22H31N3O3S2 B2692142 4-(N,N-diisobutylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 361478-96-8

4-(N,N-diisobutylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2692142
CAS RN: 361478-96-8
M. Wt: 449.63
InChI Key: YJCYYNQMNKBWKC-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, commonly known as DIB-TB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based compounds and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Antimicrobial and Antifungal Agents

Benzothiazole derivatives have been synthesized and evaluated for their antifungal and antimicrobial properties. For instance, benzothiazole and thiazolyl derivatives have shown promising antifungal activity against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Narayana et al., 2004). Similarly, benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and demonstrated excellent broad-spectrum antimicrobial activity (Padalkar et al., 2014).

Anticancer Activity

Compounds incorporating benzothiazole structures have been evaluated for their anticancer activity. A series of N-substituted benzamides, for example, were synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021). This suggests that benzothiazole derivatives could be promising candidates for developing new anticancer drugs.

Synthesis of Novel Compounds

Research in the field of organic chemistry frequently involves the synthesis of novel compounds with potential biological activities. For example, the synthesis of new benzothiazole derivatives with potent diuretic activity highlights the ongoing interest in exploring the therapeutic potential of benzothiazole-based compounds (Yar & Ansari, 2009). Another study focused on the synthesis of benzothiazole-isothiourea derivatives, evaluating their antioxidant activity in mitigating acetaminophen toxicity, indicating their potential in therapeutic applications (Cabrera-Pérez et al., 2016).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S2/c1-15(2)13-25(14-16(3)4)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19-7-5-6-8-20(19)29-22/h9-12,15-16H,5-8,13-14H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYYNQMNKBWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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